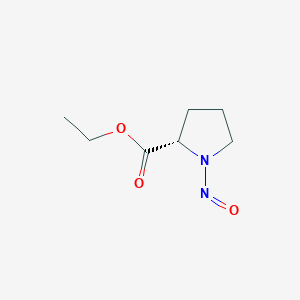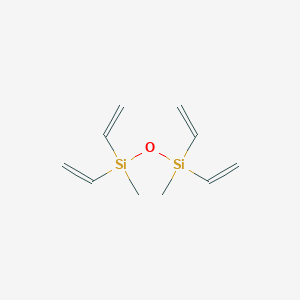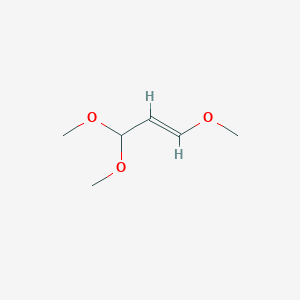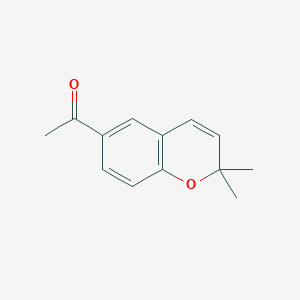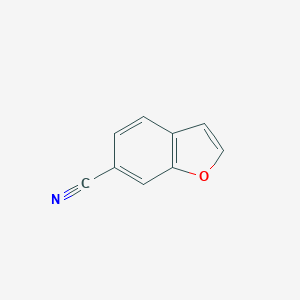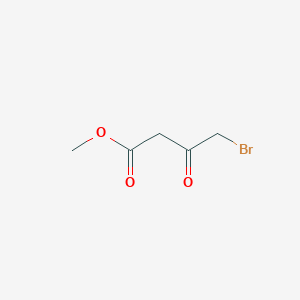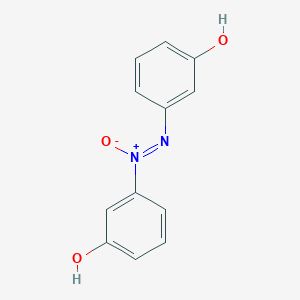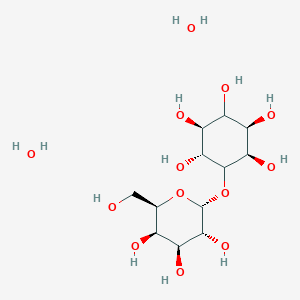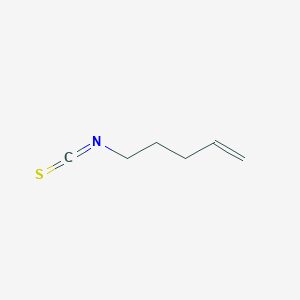
N,N-Dimethyl-4-nitrobenzylamine
Vue d'ensemble
Description
N,N-Dimethyl-4-nitrobenzylamine is an organic compound with the molecular formula C9H12N2O2 . It contains a total of 25 bonds, including 13 non-H bonds, 8 multiple bonds, 3 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 tertiary amine (aliphatic), and 1 nitro group (aromatic) .
Molecular Structure Analysis
The molecular structure of N,N-Dimethyl-4-nitrobenzylamine consists of 25 atoms, including 12 Hydrogen atoms, 9 Carbon atoms, 2 Nitrogen atoms, and 2 Oxygen atoms . It contains a total of 25 bonds, including 13 non-H bonds, 8 multiple bonds, 3 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 tertiary amine (aliphatic), and 1 nitro group (aromatic) .Physical And Chemical Properties Analysis
N,N-Dimethyl-4-nitrobenzylamine has a molecular weight of 180.204 Da . More specific physical and chemical properties such as melting point, boiling point, solubility, and spectral data are not provided in the search results.Applications De Recherche Scientifique
- N,N-Dimethyl-4-nitrobenzylamine is an organic compound used in various chemical reactions .
- It’s often used as a building block for a diverse range of acyclic, carbocyclic, five- and six-membered heterocyclic derivatives .
- These N,N-dimethyl analogues have proven to be of biological interest and provide access to a new class of biologically active heterocyclic compounds for biomedical applications .
- N,N-Dimethyl-4-nitrobenzylamine is used in the synthesis of a Schiff base derivative, N,N-dimethyl-4-{[(4- nitrophenyl)imino]methyl}aniline, denoted as (n1) .
- This compound is an unsaturated molecule, consisting of two benzylic rings connected by a methylimine bridge .
- The molecule exhibits significant nonlinear optical properties, making it of interest in the field of optics .
Scientific Field: Organic Chemistry
Scientific Field: Material Science
- N,N-Dimethyl-4-bromo-3-nitrobenzylamine, a derivative of N,N-Dimethyl-4-nitrobenzylamine, is used in various chemical reactions .
- It has a molecular weight of 259.1 and a boiling point of 289.0±25.0C at 760 mmHg .
- Dimethylbenzylamine is used as a catalyst for the formation of polyurethane foams and epoxy resins .
- It can be synthesized by the Eschweiler–Clarke reaction of benzylamine .
- It undergoes directed ortho metalation with butyl lithium .
Scientific Field: Chemical Synthesis
Scientific Field: Polymer Chemistry
Scientific Field: Synthetic Chemistry
- N,N-Dimethyl 4-bromo-3-nitrobenzylamine, a derivative of N,N-Dimethyl-4-nitrobenzylamine, is used in various chemical reactions .
- It has a molecular weight of 259.1 and a boiling point of 289.0±25.0C at 760 mmHg .
- 4-Nitrobenzylamine hydrochloride was used in chemical modification of graphite powder and multiwalled carbon nanotubes .
- It was also used in the preparation of 2-fluoro-6- (4-nitrohenzylamino)purine .
- The development and applications of novel synthetic intermediates are essential for synthetic chemistry .
- α-Amino alkyl radicals have been proven to be promising synthetic intermediates for the construction of versatile natural products and drugs .
- N,N-Dimethyl-4-nitrobenzylamine could potentially be used in the generation of these radicals .
Scientific Field: Organic Chemistry
Scientific Field: Material Science
Scientific Field: Synthetic Chemistry
Orientations Futures
N,N-Dimethyl-4-nitrobenzylamine has potential applications in the field of materials science. For instance, it has been used in the fabrication of highly aligned poly-l-lactic acid polymer microfibers with embedded N,N-Dimethyl-4-nitrobenzylamine nanocrystals. These composite fibers display an extraordinarily high piezoelectric output response and solid-state blue fluorescence, making them promising for applications in energy harvesting through the piezoelectric effect and as solid-state blue emitters .
Propriétés
IUPAC Name |
N,N-dimethyl-1-(4-nitrophenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-10(2)7-8-3-5-9(6-4-8)11(12)13/h3-6H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRLVPQKSXHTXMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CC=C(C=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00299093 | |
| Record name | N,N-Dimethyl-4-nitrobenzylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00299093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-Dimethyl-4-nitrobenzylamine | |
CAS RN |
15184-96-0 | |
| Record name | 15184-96-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=191304 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 15184-96-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=128168 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N,N-Dimethyl-4-nitrobenzylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00299093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

